molecular formula C10H9ClO6 B2557753 2-(Carboxymethoxy)-5-chloro-3-methoxybenzoic acid CAS No. 708292-68-6

2-(Carboxymethoxy)-5-chloro-3-methoxybenzoic acid

Cat. No.: B2557753
CAS No.: 708292-68-6
M. Wt: 260.63
InChI Key: FSBSHZFWBIJTEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure: The compound 2-(Carboxymethoxy)-5-chloro-3-methoxybenzoic acid (CAS 708292-68-6) features a benzoic acid backbone substituted with a carboxymethoxy group (-OCH2COOH) at position 2, a chlorine atom at position 5, and a methoxy group (-OCH3) at position 2. Its molecular formula is C10H9ClO6, with a molecular weight of 284.63 g/mol .

Properties

IUPAC Name

2-(carboxymethoxy)-5-chloro-3-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO6/c1-16-7-3-5(11)2-6(10(14)15)9(7)17-4-8(12)13/h2-3H,4H2,1H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSBSHZFWBIJTEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OCC(=O)O)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Carboxymethoxy)-5-chloro-3-methoxybenzoic acid can be achieved through several methods. One common approach involves the carboxylation of a suitable precursor, such as 5-chloro-3-methoxyphenol, followed by esterification and subsequent hydrolysis to yield the desired carboxylic acid. The reaction conditions typically involve the use of strong acids or bases to facilitate the carboxylation and hydrolysis steps .

Industrial Production Methods

In an industrial setting, the production of 2-(Carboxymethoxy)-5-chloro-3-methoxybenzoic acid may involve large-scale carboxylation reactions using carbon dioxide and appropriate catalysts. The process is optimized to ensure high yield and purity of the final product. Industrial methods may also incorporate continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(Carboxymethoxy)-5-chloro-3-methoxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can result in the replacement of the chlorine atom with various functional groups .

Mechanism of Action

The mechanism of action of 2-(Carboxymethoxy)-5-chloro-3-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. The chlorine and methoxy groups may also contribute to the compound’s reactivity and binding affinity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The compound’s activity and physicochemical properties are influenced by substituent positions and functional groups. Below is a comparative table of key analogs:

Compound Name CAS Number Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
2-(Carboxymethoxy)-5-chloro-3-methoxybenzoic acid 708292-68-6 2: -OCH2COOH; 5: -Cl; 3: -OCH3 C10H9ClO6 284.63 Commercial availability (discontinued); used in kinase inhibitor studies
2-(Carboxymethoxy)-4-chloro-benzoic acid 401622-26-2 2: -OCH2COOH; 4: -Cl C9H7ClO5 230.60 Inhibitor of bacterial cysteine biosynthesis
2-Chloro-5-methoxybenzoic acid 6280-89-3 2: -Cl; 5: -OCH3 C8H7ClO3 186.59 >95.0% purity; used as a synthetic intermediate
5-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid 2734778-87-9 5: -Cl; 2: -F; 3: -OCH2OCH3 C9H8ClFO4 248.61 Fluorine substitution enhances metabolic stability
2-(Carboxymethoxy)-3-methylbenzoic acid 60770-15-2 2: -OCH2COOH; 3: -CH3 C10H10O5 210.18 Methyl group reduces acidity; limited bioactivity data

Biological Activity

2-(Carboxymethoxy)-5-chloro-3-methoxybenzoic acid, also known by its CAS number 708292-68-6, is a compound that has garnered interest in various fields of biological and medicinal research. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.

Chemical Structure and Properties

The compound features a benzoic acid core with specific functional groups that contribute to its biological activity. The presence of a carboxymethoxy group enhances its solubility and potential interactions with biological targets.

The biological activity of 2-(Carboxymethoxy)-5-chloro-3-methoxybenzoic acid is primarily attributed to its ability to modulate enzyme activity and interact with specific receptors. Research indicates that compounds with similar structures often act as inhibitors or modulators of key signaling pathways involved in various diseases.

Enzyme Inhibition

Studies have shown that derivatives of benzoic acid can inhibit enzymes such as histone deacetylases (HDACs), which are crucial in regulating gene expression and have implications in cancer therapy. For instance, certain hydroxamic acid derivatives exhibit significant HDAC inhibitory effects, suggesting that 2-(Carboxymethoxy)-5-chloro-3-methoxybenzoic acid may share similar properties .

Antitumor Activity

In vitro studies indicate that compounds related to 2-(Carboxymethoxy)-5-chloro-3-methoxybenzoic acid demonstrate antiproliferative activity against various tumor cell lines. For example, certain derivatives have shown IC50 values in the low micromolar range, indicating potent antitumor effects . The compound may induce cell cycle arrest and apoptosis in cancer cells, similar to other benzoic acid derivatives.

Study on HDAC Inhibition

A study evaluated the effects of hydroxamic acid derivatives on HDAC activity and their subsequent impact on tumor cell proliferation. Compounds exhibiting strong HDAC inhibition were found to significantly reduce cell viability in several cancer cell lines, highlighting the potential therapeutic applications of similar compounds like 2-(Carboxymethoxy)-5-chloro-3-methoxybenzoic acid .

Investigation of Antiproliferative Effects

Another investigation focused on the antiproliferative effects of various benzoic acid derivatives on human cancer cells. The results indicated that modifications in the chemical structure could enhance or diminish biological activity, suggesting a structure-activity relationship (SAR) that could be further explored for 2-(Carboxymethoxy)-5-chloro-3-methoxybenzoic acid .

Comparative Analysis

Compound IC50 (µM) Activity Notes
2-(Carboxymethoxy)-5-chloro-3-methoxybenzoic acidTBDAntiproliferativePotential HDAC inhibitor
Hydroxamic Acid Derivative A4.9 - 7.6AntitumorStrong HDAC inhibition
Hydroxamic Acid Derivative BTBDAntiproliferativeInduces G0/G1 phase arrest

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.